Propargyl-PEG2-N-bis(PEG2)

PROTAC Bioconjugation Click Chemistry

Inconsistent linker performance often arises from sub-optimal PEG architecture in PROTAC design. Propargyl-PEG2-N-bis(PEG2) provides three distinct reactive handles (one terminal alkyne and two hydroxyls) on a single water-soluble scaffold, enabling precise, stepwise orthogonal conjugation of E3 ligase ligands, target-protein warheads, and auxiliary moieties without protection/deprotection steps. • Reduces synthetic complexity and side-product formation vs. bifunctional linkers. • Directly compatible with aqueous CuAAC conditions, preserving biomolecule integrity. • Consistent ≥98% purity across batches minimizes background noise in cellular degradation assays. Supplied as a solid, stored at -20 °C, and ready for global shipment.

Molecular Formula C15H29NO6
Molecular Weight 319.39 g/mol
Cat. No. B609635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG2-N-bis(PEG2)
SynonymsN-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Molecular FormulaC15H29NO6
Molecular Weight319.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2
InChIKeySYALILPHJRBSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG2-N-bis(PEG2) Technical Overview


Propargyl-PEG2-N-bis(PEG2) (CAS 2100306‑62‑3), also designated N‑(Propargyl‑PEG2)‑N‑bis(PEG1‑alcohol), is a trifunctional polyethylene glycol (PEG)-based linker engineered for the assembly of PROteolysis TArgeting Chimeras (PROTACs) and orthogonal bioconjugation applications. It contains a terminal alkyne group for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and two terminal hydroxyl groups amenable to further derivatization, providing three distinct reactive handles within a single, water‑soluble scaffold. Its molecular formula is C₁₅H₂₉NO₆ with a molecular weight of 319.39 g·mol⁻¹. Reputable vendors supply the compound at ≥98 % purity, and it is routinely stored at −20 °C as a solid to preserve integrity for PROTAC synthesis and click‑chemistry workflows .

Generic Substitution Risks for Propargyl-PEG2-N-bis(PEG2)


Interchanging PEG‑based PROTAC linkers without rigorous verification is ill‑advised because linker composition, length, and terminal functionality profoundly influence ternary complex formation, degradation efficiency, and overall pharmacokinetics. Published reviews demonstrate that PEG linker length is not a passive tether but a critical determinant of productive E3 ligase‑target protein proximity, with suboptimal length leading to markedly reduced degradation [1]. A recent study on Retro‑2‑based PROTACs further shows that the PEG chain length directly governs GSPT1 degradation activity, underscoring that even slight variations in linker architecture can alter biological outcome [2]. Consequently, substituting Propargyl‑PEG2‑N‑bis(PEG2) with a linear analog or a linker possessing only two reactive groups may compromise conjugation orthogonality, solubility, and ultimately the performance of the resulting PROTAC molecule.

Propargyl-PEG2-N-bis(PEG2) Differentiation from Analogs


Trifunctional vs. Bifunctional Linker Architecture

Propargyl‑PEG2‑N‑bis(PEG2) is a trifunctional molecule bearing one alkyne (propargyl) and two hydroxyl groups, in contrast to the common bifunctional linear linker Propargyl‑PEG2‑OH, which offers only one alkyne and one hydroxyl. This architectural distinction translates into three chemically addressable sites versus two, enabling sequential orthogonal modifications without the need for protecting groups .

PROTAC Bioconjugation Click Chemistry

Purity-Driven Reproducibility in PROTAC Assembly

Multiple vendors consistently report a purity of 98 % for Propargyl‑PEG2‑N‑bis(PEG2), whereas the structurally related amino‑functional analog NH‑bis(PEG2‑propargyl) is often offered at 95 % purity . The 3‑percentage‑point difference in purity reduces the risk of side reactions during click chemistry and subsequent PROTAC purification.

PROTAC Linker Purity Batch Consistency

Predicted Physicochemical Property Comparison

Predicted physicochemical parameters offer a quantitative basis for selection. Propargyl‑PEG2‑N‑bis(PEG2) exhibits a predicted boiling point of 440.2 ± 40.0 °C and a predicted pKa of 14.10 ± 0.10, reflecting its higher molecular weight and enhanced hydrogen‑bonding capacity compared to the simpler bis‑propargyl‑PEG2 (MW 138.2) . While predictions are computational, they highlight the compound's greater thermal stability and distinct acid/base behavior.

Physicochemical PEG Linker Property Prediction

Broad Solubility in Water and Organic Solvents

Propargyl‑PEG2‑N‑bis(PEG2) is reported to be soluble in water, DMSO, DCM, and DMF, providing compatibility with both aqueous click chemistry and organic solvent‑based conjugation steps . In contrast, Propargyl‑PEG2‑OH exhibits high ethanol solubility (≥100 mg mL⁻¹) but limited aqueous solubility [1]. This difference in solvent tolerance can dictate the feasibility of sequential reaction workflows.

Solubility PEG Linker Bioconjugation

Propargyl-PEG2-N-bis(PEG2) Application Scenarios


Heterotrifunctional PROTAC Assembly

Given its three reactive handles (one alkyne, two hydroxyls), Propargyl‑PEG2‑N‑bis(PEG2) is uniquely suited for the stepwise, orthogonal conjugation of an E3 ligase ligand, a target‑protein warhead, and a third functionality (e.g., a fluorescent reporter or a solubility‑enhancing moiety) without the need for protection/deprotection cycles . This reduces synthetic steps and minimizes side‑product formation compared to bifunctional linkers such as Propargyl‑PEG2‑OH .

Aqueous CuAAC Click Chemistry for Labeling and PEGylation

The compound's aqueous solubility (water, DMSO, DMF) enables direct use in copper‑catalyzed azide‑alkyne cycloaddition reactions under mild, biocompatible conditions . This is particularly advantageous for labeling proteins or nucleic acids bearing azide tags, where organic solvents may denature the biomolecule. By contrast, ethanol‑soluble but water‑insoluble linkers like Propargyl‑PEG2‑OH often require co‑solvent systems that can compromise biological activity [1].

Purity-Driven PROTAC Synthesis Efficiency

The consistent 98 % purity specification across multiple vendors ensures that the linker contributes minimal impurities to PROTAC final products . In sensitive degradation assays (e.g., DC₅₀ measurements for BRD4 or EGFR), even trace impurities can alter ubiquitination kinetics. Researchers prioritizing batch‑to‑batch reproducibility and low background noise in cellular assays will benefit from the higher purity relative to 95 %‑grade amino analogs .

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